Thalidomide-5-O-C7-NH2 (hydrochloride) is a derivative of thalidomide, a compound originally developed in the 1950s as a sedative and later withdrawn due to its teratogenic effects. This specific derivative has garnered attention for its potential therapeutic applications, particularly in cancer treatment and immunomodulation. It is classified as an anti-inflammatory and anti-cancer agent, primarily due to its mechanism involving the modulation of immune responses and protein degradation pathways.
Thalidomide-5-O-C7-NH2 (hydrochloride) can be synthesized through various chemical methods that modify the thalidomide structure. This compound is categorized under pharmaceuticals, specifically within the class of immunomodulatory drugs. Its classification also includes being a cereblon ligand, which plays a critical role in targeted protein degradation.
The synthesis of Thalidomide-5-O-C7-NH2 (hydrochloride) typically involves several steps of organic synthesis, including:
While specific proprietary details of the synthesis routes are often undisclosed, the general methods used include:
The molecular formula for Thalidomide-5-O-C7-NH2 (hydrochloride) is . The compound features a complex structure that includes an isoindole core with various functional groups that contribute to its biological activity.
The structure can be visualized as having multiple rings and functional groups that allow it to interact with biological targets effectively.
Thalidomide-5-O-C7-NH2 (hydrochloride) can undergo several types of chemical reactions:
The products formed from these reactions are contingent upon the conditions applied during the reactions.
The mechanism of action for Thalidomide-5-O-C7-NH2 (hydrochloride) primarily involves its role as a cereblon ligand. It recruits cereblon, a component of the E3 ubiquitin ligase complex, facilitating the ubiquitination and degradation of target proteins. This process leads to:
This mechanism underpins its therapeutic effects in conditions like multiple myeloma and other malignancies.
Thalidomide-5-O-C7-NH2 (hydrochloride) exhibits:
Key chemical properties include:
Thalidomide-5-O-C7-NH2 (hydrochloride) has several notable applications:
Thalidomide, initially introduced as a sedative, was withdrawn due to severe teratogenicity but later re-emerged as an immunomodulatory agent for conditions like multiple myeloma and erythema nodosum leprosum. Its therapeutic mechanism involves binding to the E3 ubiquitin ligase cereblon (CRBN), thereby modulating substrate specificity and inducing the degradation of neosubstrates like IKZF1/3. However, the parent compound suffers from significant pharmacological limitations:
These shortcomings necessitated structural modifications to enhance stability, selectivity, and suitability for incorporation into advanced therapeutic modalities like PROTACs.
Second-generation immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide emerged through systematic modification of thalidomide’s core structure. Key optimization strategies include:
Table 1: Evolution of Thalidomide-Based CRBN Ligands
| Compound | Key Modification | TNF-α Inhibition (vs. Thalidomide) | Primary Application |
|---|---|---|---|
| Thalidomide | Parent compound | 1x | Multiple myeloma, ENL |
| Lenalidomide | 4-Amino-phthalimide | 50,000x | Myelodysplastic syndromes |
| Pomalidomide | Tetrafluorinated phthalimide | 500,000x | Refractory multiple myeloma |
| Avadomide (CC-122) | Quinazolinone replacement | Not quantified | Diffuse large B-cell lymphoma |
| CC-885 | Phenylurea-linked glutarimide | Not quantified | Acute myeloid leukemia |
Linker engineering is critical for developing effective thalidomide-based PROTACs. Thalidomide-5-O-C7-NH₂ (hydrochloride) exemplifies a rationally designed analog optimized for stability and ternary complex formation:
Table 2: Impact of Linker Attachment on Thalidomide Analog Properties
| Linker Type | Attachment Position | % Stability (24h, pH 7.4) | IKZF1 Degradation (%) |
|---|---|---|---|
| Aminoalkyl | 4 | 80 | 64 |
| Aminoalkyl | 5 | 70 | 19 |
| Alkylether | 4 | 46 | 5 |
| Alkylether | 5 | 30 | 0 |
| Carboxamide | 5 | 3 | Not determined |
The design of Thalidomide-5-O-C7-NH₂ specifically addresses these principles:
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: